molecular formula C17H25NO4 B15057330 Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate

Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate

Cat. No.: B15057330
M. Wt: 307.4 g/mol
InChI Key: UPUSWDDJABPCST-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate is a chemical compound with a molecular weight of 307.4 g/mol. It is a clear, pale liquid with a purity of at least 95% . This compound is used in various advanced research and development projects due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate typically involves the reaction of 2,6-dimethylphenol with ethyl bromoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with morpholine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its morpholino group and dimethylphenoxy moiety contribute to its versatility and effectiveness in various research and industrial applications.

Biological Activity

Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound is characterized by a morpholino group attached to an ethyl acetate moiety and a 2,6-dimethylphenoxy group. The molecular formula is C16H23N1O3C_{16}H_{23}N_{1}O_{3}, with a molecular weight of approximately 293.36 g/mol. The presence of the morpholino ring enhances the compound's ability to interact with biological targets due to its electron-donating properties.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit enzymes that play crucial roles in cancer cell proliferation.
  • Receptor Modulation : It interacts with various receptors, modulating their activity. This modulation can either activate or inhibit signaling pathways critical for cellular functions.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, highlighting its potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayEffect/Outcome
Enzyme InhibitionMyeloid cell leukemia-1 (Mcl-1)Potent inhibition leading to apoptosis in cancer cells
Receptor InteractionVarious G-protein coupled receptorsModulation of signaling pathways affecting cell survival
CytotoxicityCancer cell linesInduces cell death in a dose-dependent manner
PharmacokineticsMetabolism studiesModerate clearance rates; favorable bioavailability in animal models

Case Studies and Research Findings

  • Inhibition of Mcl-1 : A study demonstrated that compounds structurally related to this compound showed significant inhibition of Mcl-1, an anti-apoptotic protein overexpressed in many cancers. This inhibition led to increased apoptosis in cancer cells, suggesting potential use in cancer therapy .
  • Modulation of G-protein Coupled Receptors (GPCRs) : Research indicated that this compound could modulate GPCRs involved in various physiological processes. Its ability to influence these receptors can have implications for treating conditions like hypertension and heart disease .
  • Cytotoxic Effects on Cancer Cell Lines : Experimental data revealed that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the intrinsic pathway, making it a candidate for further development as an anticancer agent .

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

ethyl 2-[2-[(2,6-dimethylphenoxy)methyl]morpholin-4-yl]acetate

InChI

InChI=1S/C17H25NO4/c1-4-20-16(19)11-18-8-9-21-15(10-18)12-22-17-13(2)6-5-7-14(17)3/h5-7,15H,4,8-12H2,1-3H3

InChI Key

UPUSWDDJABPCST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCOC(C1)COC2=C(C=CC=C2C)C

Origin of Product

United States

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